4-Cyanophényl 4-méthylbenzoate

Vue d'ensemble

Description

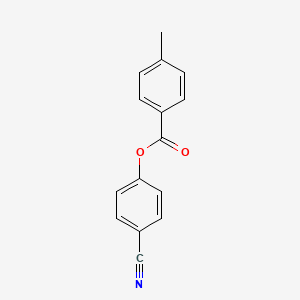

4-Cyanophenyl 4-methylbenzoate: is an organic compound with the chemical formula C15H11NO2 . It is characterized by the presence of a cyanophenyl group and a methylbenzoate group. This compound is often used as an intermediate in the synthesis of liquid crystals and other organic materials .

Applications De Recherche Scientifique

Applications in Material Science

1. Liquid Crystals and Display Technologies

4-Cyanophenyl 4-methylbenzoate is extensively studied as a model compound in liquid crystal research. Its ability to form different liquid crystalline phases makes it suitable for applications in:

- Liquid Crystal Displays (LCDs) : The compound's birefringence and dielectric properties are essential for developing high-performance LCDs used in televisions, monitors, and smartphones.

- Optical Devices : Its optical properties allow it to be employed in various photonic devices where precise light manipulation is required.

Pharmaceutical Applications

2. Antiviral Activity

Recent studies have highlighted the potential of 4-Cyanophenyl 4-methylbenzoate derivatives as antiviral agents. Specifically, compounds with similar structures have shown activity against HIV-1:

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the phenyl rings can significantly affect antiviral potency. For instance, certain derivatives demonstrated IC50 values indicating effective inhibition of viral replication in specific cell lines .

| Compound | IC50 (H9 cells) | IC50 (MT4 cells) | Toxicity CC50 |

|---|---|---|---|

| 4-Cyanophenyl derivative | 3.1 µM | 22.8 µM | Not specified |

| Other derivatives | Varies | Varies | Varies |

The data suggests that the presence of the cyano group enhances the antiviral activity of these compounds, making them promising candidates for further development in HIV therapies.

Case Studies

3. Research Findings

Several studies have documented the synthesis and evaluation of derivatives of 4-Cyanophenyl 4-methylbenzoate for their biological activities:

- A study published in the Journal of Organic Chemistry explored various substitutions on the phenyl rings to optimize antiviral activity against HIV-1 reverse transcriptase inhibitors. The findings indicated that specific structural modifications could lead to enhanced efficacy and reduced toxicity .

- Another investigation focused on the dielectric properties of 4-Cyanophenyl 4-methylbenzoate near phase transitions, providing insights into its potential applications in electronic devices.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl 4-methylbenzoate typically involves the esterification of 4-cyanophenol with 4-methylbenzoic acid . This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include refluxing in an organic solvent such as dichloromethane .

Industrial Production Methods: On an industrial scale, the production of 4-Cyanophenyl 4-methylbenzoate may involve similar esterification reactions but optimized for large-scale operations. This could include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Cyanophenyl 4-methylbenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield and .

Reduction: The nitrile group can be reduced to an amine using reagents such as .

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitrating mixture (e.g., concentrated nitric acid and sulfuric acid) for nitration.

Major Products:

Hydrolysis: 4-cyanophenol and 4-methylbenzoic acid.

Reduction: 4-aminophenyl 4-methylbenzoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Mécanisme D'action

The mechanism of action of 4-Cyanophenyl 4-methylbenzoate largely depends on the specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets such as enzymes or receptors are of interest, although specific pathways and targets may vary depending on the context .

Comparaison Avec Des Composés Similaires

4-Cyanophenyl benzoate: Similar structure but lacks the methyl group on the benzoate ring.

4-Methylphenyl 4-methylbenzoate: Similar ester structure but with a methyl group on both the phenyl and benzoate rings.

4-Cyanophenyl acetate: Similar structure but with an acetate group instead of a methylbenzoate group.

Uniqueness: 4-Cyanophenyl 4-methylbenzoate is unique due to its specific combination of a cyanophenyl group and a methylbenzoate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of liquid crystals and other specialized organic materials .

Activité Biologique

4-Cyanophenyl 4-methylbenzoate is an organic compound that has garnered attention for its potential biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound 4-Cyanophenyl 4-methylbenzoate has the molecular formula . It features a cyano group (–C≡N) attached to a phenyl ring, along with a methylbenzoate moiety. This unique structure allows for various interactions with biological systems.

The biological activity of 4-Cyanophenyl 4-methylbenzoate is primarily attributed to its ability to interact with specific enzymes and receptors. The cyano group can participate in hydrogen bonding and π-π interactions, influencing enzyme activity and potentially leading to inhibition. Such interactions are crucial in medicinal chemistry, particularly in the development of enzyme inhibitors.

Research Findings and Applications

1. Enzyme Inhibition Studies:

Research indicates that compounds with cyano groups, including 4-Cyanophenyl 4-methylbenzoate, may act as enzyme inhibitors. The nitrile group can interact with amino acid residues in active sites, inhibiting catalytic activity. This characteristic positions the compound as a candidate for further studies in drug development and therapeutic applications .

2. Cytotoxicity and Antitumor Activity:

In studies examining structural analogs, compounds similar to 4-Cyanophenyl 4-methylbenzoate have shown varying degrees of cytotoxicity against cancer cell lines. For instance, structural modifications can significantly affect the potency of these compounds as antitumor agents .

3. Structure-Activity Relationship (SAR):

Investigations into the SAR of related compounds have revealed that electron-withdrawing substituents, such as the cyano group, enhance biological activity by stabilizing reactive intermediates during enzymatic reactions . This insight underscores the importance of functional group positioning in designing bioactive molecules.

Case Studies

Case Study 1: Farnesyltransferase Inhibitors

A series of compounds structurally related to 4-Cyanophenyl 4-methylbenzoate were synthesized as selective farnesyltransferase inhibitors. These studies demonstrated that modifications to the aromatic rings could lead to enhanced selectivity and potency against specific targets .

Case Study 2: Interaction with GTP Cyclohydrolase I

Research has also focused on the interaction of similar compounds with GTP cyclohydrolase I, an enzyme involved in neurotransmitter synthesis. The potential implications for disorders such as phenylketonuria highlight the relevance of exploring these compounds in biochemical pathways .

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Cyanophenyl 4-methylbenzoate | Cyano group on phenyl ring | Potential enzyme inhibitor |

| 4-Cyanophenyl 4-ethylbenzoate | Ethyl group instead of methyl | Increased hydrophobicity |

| Analog A | Different electron-withdrawing groups | Enhanced cytotoxicity against cancer cell lines |

| Analog B | Variations in alkyl substitution | Altered solubility and reactivity |

Propriétés

IUPAC Name |

(4-cyanophenyl) 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-11-2-6-13(7-3-11)15(17)18-14-8-4-12(10-16)5-9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAWNOODTBZTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336348 | |

| Record name | p-Toluic acid, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32792-42-0 | |

| Record name | p-Toluic acid, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.